4-[(Benzylsulfonyl)methyl]-N~1~-cyclohexylbenzamide
Overview
Description
4-[(Benzylsulfonyl)methyl]-N~1~-cyclohexylbenzamide is an organic compound that features a benzylsulfonyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylsulfonyl)methyl]-N~1~-cyclohexylbenzamide typically involves a multi-step process:
Formation of Benzylsulfonyl Intermediate: The initial step involves the reaction of benzyl mercaptan with a suitable halide, such as benzyl bromide, in the presence of a base like potassium carbonate in acetone.
Coupling with Benzamide: The benzylsulfonyl intermediate is then coupled with N-cyclohexylbenzamide under appropriate conditions to form the final product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylsulfonyl)methyl]-N~1~-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-[(Benzylsulfonyl)methyl]-N~1~-cyclohexylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 4-[(Benzylsulfonyl)methyl]-N~1~-cyclohexylbenzamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(benzylsulfonyl)methyl]-N-(4-fluorophenyl)benzamide
- 3-[(benzylsulfonyl)methyl]aniline hydrochloride
Uniqueness
4-[(Benzylsulfonyl)methyl]-N~1~-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which can impart different physicochemical properties compared to other similar compounds. This uniqueness can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
4-(benzylsulfonylmethyl)-N-cyclohexylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-21(22-20-9-5-2-6-10-20)19-13-11-18(12-14-19)16-26(24,25)15-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,20H,2,5-6,9-10,15-16H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTZJQPAYZKMHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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